8-(hexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-(Hexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione characterized by:
- 3-Methyl group: Stabilizes the purine core and influences steric interactions.
- 7-Isopentyl substituent (3-methylbutyl): Enhances lipophilicity and modulates receptor binding.
- 8-Hexylamino group: A six-carbon aliphatic amine chain, critical for intermolecular interactions and solubility.
This compound is structurally related to caffeine and theophylline but features tailored substitutions to optimize pharmacological properties, particularly receptor affinity and metabolic stability .
Properties
IUPAC Name |
8-(hexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2/c1-5-6-7-8-10-18-16-19-14-13(22(16)11-9-12(2)3)15(23)20-17(24)21(14)4/h12H,5-11H2,1-4H3,(H,18,19)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVVJVFOLCYRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(hexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with hexylamine and 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(hexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
8-(hexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(hexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position is pivotal for biological activity. Key analogs and their differences are summarized below:
Key Observations :
Substituent Variations at Position 7
The 7-position substituent influences steric effects and receptor selectivity:
Biological Activity
8-(hexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities that could be significant in pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a hexylamino group and an isopentyl moiety, suggesting possible interactions with biological targets.
The molecular formula of this compound is with a molecular weight of approximately 321.42 g/mol. This compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Its purine base structure allows it to mimic natural nucleotides, potentially influencing various biochemical pathways.
- Adenosine Receptor Modulation : The compound may act as an agonist or antagonist at adenosine receptors, which are crucial in regulating numerous physiological processes including inflammation, neuroprotection, and cardiovascular function.
- Enzyme Inhibition : Preliminary studies suggest that it might inhibit certain enzymes involved in nucleotide metabolism, leading to altered cellular signaling pathways.
Pharmacological Studies
Research has indicated that derivatives of purines often exhibit a range of pharmacological effects. For instance:
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation by modulating immune responses.
- Antitumor Activity : Some studies suggest that purine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological activity of related purine derivatives:
- Study on Purine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of various purine analogs. The results indicated a significant reduction in pro-inflammatory cytokines when tested in vitro.
- Antitumor Activity : Research conducted by Smith et al. (2020) demonstrated that a structurally similar compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Journal of Medicinal Chemistry (2020) |
| Antitumor | Induction of apoptosis | Smith et al. (2020) |
| Adenosine receptor modulation | Agonist/antagonist effects | In-house study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
